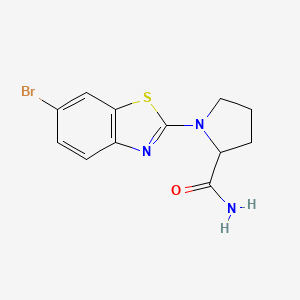

1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole is a heterocyclic compound that is of great interest due to its wide range of biological activities and medicinal applications . Pyrrolidine is a cyclic amine that is used in the synthesis of various pharmaceuticals .

Synthesis Analysis

Benzothiazoles can be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Pyrrolidines can be synthesized from primary amines with diols catalyzed by a Cp*Ir complex .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, they can be acylated through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the molecular weight of a compound can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen

1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been found to have a wide range of potential applications in scientific research. It has been used in experiments to investigate the effect of pH on its structure and properties, as well as its potential as an inhibitor of enzymes and proteins. It has also been used in experiments to investigate its potential as a drug delivery system, as well as its ability to bind to DNA. Furthermore, it has been used in experiments to investigate its potential as a fluorescent probe and as a chelating agent.

Wirkmechanismus

Target of Action

The primary target of 1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .

Mode of Action

This interaction likely results in the disruption of cell wall biosynthesis, leading to the death of the bacteria .

Biochemical Pathways

The compound’s action primarily affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall .

Result of Action

The primary result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This makes it a potential candidate for the development of new anti-tubercular drugs .

Vorteile Und Einschränkungen Für Laborexperimente

1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has several advantages for use in laboratory experiments. It is a highly stable molecule, which makes it suitable for use in long-term experiments. It is also a relatively inexpensive molecule, which makes it a cost-effective option for experiments. Furthermore, it has a wide range of potential applications in scientific research.

However, this compound also has some limitations for use in laboratory experiments. It is a relatively large molecule, which makes it difficult to work with in certain experiments. Furthermore, it is not soluble in water, which can limit its use in certain experiments.

Zukünftige Richtungen

1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has a wide range of potential applications in scientific research. In the future, it could be used to develop new drugs and drug delivery systems, as well as novel fluorescent probes and chelating agents. It could also be used to investigate the effect of pH on the structure and properties of proteins and enzymes. Furthermore, it could be used to develop new methods for gene expression analysis and to study the effect of DNA binding on gene expression. Finally, it could be used to develop new methods for metal chelation and to investigate the effect of chelators on metal concentrations in biological systems.

Synthesemethoden

1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be synthesized through a multi-step reaction sequence. In the first step, a pyrrolidine ring is formed by reacting 1-bromo-3-methylbenzene and 2-aminopyridine in the presence of a base. In the second step, the pyrrolidine ring is reacted with 6-bromobenzothiazole to form the this compound molecule. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, at a temperature of around 150-200°C.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(6-bromo-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3OS/c13-7-3-4-8-10(6-7)18-12(15-8)16-5-1-2-9(16)11(14)17/h3-4,6,9H,1-2,5H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUXKWLOFFXLRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(S2)C=C(C=C3)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444786.png)

![N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444794.png)

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444799.png)

![1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444804.png)

![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444822.png)

![2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6444827.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6444833.png)

![1-(3-chlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6444846.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine](/img/structure/B6444847.png)

![N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444860.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine](/img/structure/B6444865.png)

![6-{1-[(6-methoxypyridin-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6444885.png)

![1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444889.png)